1-Bromo-2-iodo-3-methylbenzene
Overview
Description
1-Bromo-2-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H6BrI. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, an iodine atom at the second position, and a methyl group at the third position. This compound is of interest due to its unique substitution pattern, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-iodo-3-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a proton on the aromatic ring with an electrophile . The downstream effects of this pathway result in the formation of a substituted benzene ring .
Pharmacokinetics
Based on its structure, we can infer that it may have low gastrointestinal absorption and may be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C for optimal stability . These conditions can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of 3-methylbenzene (toluene). The typical synthetic route includes:
Iodination: The subsequent iodination involves the reaction of the brominated product with iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or a catalyst such as copper(II) sulfate (CuSO4).
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
1-Bromo-2-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) for hydroxylation and sodium methoxide (NaOCH3) for methoxylation.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4). Reduction reactions can convert the bromine or iodine atoms to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Hydroxylated and methoxylated derivatives.
- Biaryl compounds through coupling reactions.
- Carboxylic acids from oxidation of the methyl group.
Scientific Research Applications
1-Bromo-2-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET).
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those requiring halogenated aromatic intermediates.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
Comparison with Similar Compounds
1-Bromo-2-iodo-3-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-iodo-2-methylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
3-Iodotoluene (1-Iodo-3-methylbenzene): Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-1-iodo-3-methylbenzene: Another isomer with a different substitution pattern, affecting its chemical behavior.
Uniqueness: The unique combination of bromine, iodine, and a methyl group on the benzene ring in this compound imparts distinct reactivity and makes it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
1-bromo-2-iodo-3-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGPLEVEFFVKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679252 | |
Record name | 1-Bromo-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869500-07-2 | |
Record name | 1-Bromo-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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